
Malathion
Overview
Description
Malathion (CAS 121-75-5) is an organophosphate insecticide widely used in agriculture, public health, and residential settings due to its selective toxicity toward insects over mammals . Its chemical structure, O,O-dimethyl-S-(1,2-dicarbethoxyethyl) phosphorodithioate, features a phosphorodithioate core with ester functional groups, rendering it susceptible to enzymatic hydrolysis .
Mechanism of Action: this compound inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown in nerve synapses. Its oxidative metabolite, malaoxon (P=O analog), is a more potent AChE inhibitor, contributing to its insecticidal activity . Mammalian carboxylesterases rapidly detoxify this compound into non-toxic mono- and dicarboxylic acids, whereas insects lack this detoxification capacity, explaining its selective toxicity .
Environmental and Metabolic Fate: this compound has a half-life of 2–18 days in water, depending on pH and temperature, but its oxidative metabolite, malaoxon, persists longer (32 days) . In mammals, 80% of this compound is excreted as dicarboxylic acid and thiomalic acid, with minimal tissue accumulation .
Preparation Methods
Malathion is generally synthesized by combining O,O-dimethyl phosphorodithioate with diethyl maleate . The reaction involves the following steps:
Synthesis of O,O-dimethyl phosphorodithioate: This intermediate is prepared by reacting phosphorus pentasulfide with methanol in toluene.
Reaction with diethyl maleate: The intermediate is then reacted with diethyl maleate to produce this compound.
Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Malathion undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to malaoxon, a more toxic compound, under certain environmental conditions.
Degradation by OH• radicals: This involves the generation of hydroxyl radicals which degrade this compound into less harmful products.
Common reagents and conditions used in these reactions include alkaline solutions for hydrolysis and oxidizing agents for oxidation . The major products formed from these reactions are dimethyl phosphorodithioate, diethyl maleate, and malaoxon .
Scientific Research Applications
Agricultural Applications
Malathion is extensively used in agriculture for pest control on a variety of crops. Its primary applications include:
- Crop Protection : this compound effectively controls pests such as aphids, leafhoppers, and Japanese beetles, which threaten food and feed crops. The United States Department of Agriculture (USDA) has endorsed its use in programs targeting grasshopper and Mormon cricket suppression due to its rapid action and minimal residual activity .
- Fruit and Vegetable Pests : It is particularly effective against pests that affect fruits like cherries and blueberries, making it a vital tool for maintaining crop yields .
Table 1: Common Agricultural Uses of this compound
Crop Type | Target Pests | Application Method |
---|---|---|
Fruits | Fruit flies | Aerial or ground spray |
Vegetables | Aphids, leafhoppers | Foliar application |
Rangeland | Grasshoppers, Mormon crickets | Ultra-low volume spray |
Public Health Applications
This compound plays a critical role in vector control programs aimed at managing mosquito populations that transmit diseases:
- Mosquito Control : Local mosquito control districts utilize this compound to manage adult mosquito populations responsible for transmitting diseases such as West Nile virus, Zika virus, and dengue fever. Its application is crucial during outbreaks to mitigate public health risks .
- Head Lice Treatment : In the healthcare sector, this compound is employed as a treatment for head lice infestations due to its neurotoxic effects on insects .
Environmental Management
This compound's role extends into environmental management, particularly in bioremediation efforts:
- Microbial Biodegradation : Research indicates that certain microbes can effectively degrade this compound, offering potential pathways for environmental cleanup. Databases such as the EAWAG Biocatalysis/Biodegradation Database provide valuable insights into microbial-mediated degradation processes .
Table 2: Microbial Biodegradation of this compound
Microbial Species | Degradation Rate | Environmental Conditions |
---|---|---|
Pseudomonas species | High | Aerobic conditions |
Bacillus subtilis | Moderate | Anaerobic conditions |
Case Study 1: Agricultural Use in California
In California's agricultural sector, this compound has been deployed to combat outbreaks of the Mediterranean fruit fly. A study indicated that targeted applications resulted in a significant reduction of pest populations while maintaining low toxicity levels for non-target species .
Case Study 2: Vector Control in Florida
Florida's mosquito control program has successfully utilized this compound to manage mosquito populations during peak transmission seasons for diseases like West Nile virus. The program reported a decrease in mosquito-borne disease incidence following aerial applications of this compound .
Toxicological Considerations
While this compound is effective for pest control, it poses risks due to its mechanism of action as an acetylcholinesterase inhibitor. It can cause neurotoxic effects if not applied according to safety guidelines . Studies have shown that exposure can lead to significant DNA damage and other health concerns across various concentrations .
Mechanism of Action
Malathion exerts its effects by inhibiting the enzyme acetylcholinesterase at nerve endings . This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in the death of the target organism . The molecular target is the serine residue in the active catalytic site of the cholinesterase enzyme .
Comparison with Similar Compounds
Malathion is structurally and functionally related to other organophosphates (OPs) and metabolites. Key comparisons include:
Malaoxon
- Structure : Oxidative desulfuration product of this compound (P=O replaces P=S).
- Toxicity : 10–100× more potent than this compound in AChE inhibition (IC₅₀: 2.4 × 10⁻⁶ M vs. 3.7 × 10⁻⁴ M) .
- Persistence : Longer environmental half-life (32 days) due to higher hydrophilicity and resistance to hydrolysis .
- Degradation : Slower degradation in UV/H₂O₂ advanced oxidation processes (k = 0.017 min⁻¹) compared to this compound (k = 0.074 min⁻¹) .
Isothis compound
- Structure : Isomer of this compound with altered ester group configuration.
- Toxicity : Intermediate AChE inhibition (IC₅₀: 3.2 × 10⁻⁶ M) but higher acute toxicity than this compound due to resistance to carboxylesterases .
- Formation : Occurs during storage or photodegradation of this compound, posing contamination risks .
Other Organophosphates
- DIMP (Diisopropyl methylphosphonate) : Simulant for nerve agents (e.g., VX) due to low volatility; less persistent than this compound .
- Parathion : Lacks carboxylesterase-sensitive ester groups, making it more toxic to mammals .
Key Data Tables
Table 1: Chemical and Toxicological Properties
Compound | Molecular Weight | AChE IC₅₀ (M) | Half-Life (Days) | LD₅₀ (Rat, oral) |
---|---|---|---|---|
This compound | 330.36 | 3.7 × 10⁻⁴ | 2–18 | 1,375 mg/kg |
Malaoxon | 314.33 | 2.4 × 10⁻⁶ | 32 | 62 mg/kg |
Isothis compound | 330.36 | 3.2 × 10⁻⁶ | N/A | 50 mg/kg |
Parathion | 291.26 | 1.1 × 10⁻⁷ | 30–180 | 3 mg/kg |
Table 2: Degradation Efficiency in UV-AOPs
Process | This compound (k, min⁻¹) | Malaoxon (k, min⁻¹) |
---|---|---|
UV/H₂O₂ | 0.074 | 0.017 |
UV/TiO₂ | 0.062 | 0.014 |
UV/Fenton | 0.068 | 0.016 |
Research Findings
- Metabolism: Mammals detoxify this compound via carboxylesterases to mono-/diacids, while insects convert it to malaoxon, leading to AChE inhibition .
- Environmental Impact : this compound’s recalcitrant byproducts (e.g., phosphorylated thiols) resist microbial degradation, complicating remediation .
- Species Sensitivity : Amazonian freshwater species exhibit similar sensitivity to this compound as temperate species, contradicting assumptions of tropical vulnerability .
Biological Activity
Malathion is an organophosphate insecticide widely used in agriculture and public health for pest control. Its biological activity encompasses a range of effects on various organisms, including plants, animals, and humans. This article delves into the biological mechanisms of this compound, its toxicological effects, case studies, and relevant research findings.
This compound acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system. The molecular structure of this compound allows it to interact with various biological targets, including enzymes involved in oxidative stress responses.
1. Plant Toxicity
Research has shown that this compound exposure affects plant growth and physiological processes. A study demonstrated that root elongation in plants was significantly impaired at concentrations as low as 0.13 g/L. The treatment led to increased lipid peroxidation and altered antioxidant enzyme activities, indicating oxidative stress. Notably, this compound exposure resulted in DNA damage in root cells as evidenced by single-cell gel electrophoresis .
Concentration (g/L) | Root Elongation (cm) | Lipid Peroxidation (nmol MDA/g) | DNA Damage |
---|---|---|---|
0.05 | 5.2 | 2.4 | Low |
0.13 | 4.8 | 3.1 | Moderate |
0.26 | 4.0 | 4.5 | High |
0.39 | 3.5 | 5.6 | Very High |
0.52 | 2.9 | 7.2 | Severe |
2. Animal Toxicity
This compound has been associated with various health effects in animals, including neurotoxicity and potential carcinogenicity. A case study reported a fatal poisoning incident where this compound was detected at high concentrations in post-mortem blood and gastric contents . Additionally, epidemiological studies have suggested links between this compound exposure and non-Hodgkin's lymphoma among agricultural workers, although definitive causation remains to be established .
3. Human Health Risks
The potential risks to human health from this compound exposure are a significant concern. While some studies have indicated a possible association with certain cancers, such as non-Hodgkin's lymphoma, the evidence is not conclusive due to small sample sizes and methodological limitations . The International Agency for Research on Cancer (IARC) classified this compound as a "probable human carcinogen" based on available data .
Case Study: this compound Exposure and Cancer Incidence
A notable study involving over 19,000 pesticide applicators examined the relationship between this compound exposure and cancer incidence over a follow-up period of approximately 7.5 years. The findings indicated no clear association between this compound use and overall cancer risk; however, there were suggestions of reduced rates for melanoma among those with higher exposure .
Case Study: Alleviation of this compound Toxicity
Research explored the protective effects of natural oils against this compound toxicity in rats. Groups treated with Coffea arabica L. oil showed improved biochemical markers compared to those exposed solely to this compound, indicating potential for mitigating its toxic effects .
Research Findings
Recent studies have further elucidated the biochemical pathways affected by this compound:
- Oxidative Stress : this compound exposure leads to increased reactive oxygen species (ROS) production, resulting in oxidative damage to cellular components .
- Enzyme Activity Alterations : Specific antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) are upregulated in response to oxidative stress induced by this compound .
- Microbial Impact : this compound has been shown to inhibit microbial activity in wastewater treatment processes, affecting the degradation of other pollutants .
Q & A
Q. What analytical techniques are most effective for quantifying Malathion residues in complex matrices like soil or biological tissues, and how are their limits of detection validated?
Level: Basic
Methodological Answer:
The most sensitive techniques include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) . GC-MS is preferred for volatile compounds, while HPLC suits thermally unstable metabolites. Detection limits (LODs) are validated via calibration curves using spiked samples, with recovery rates between 70–120% considered acceptable . Matrix effects (e.g., organic content in soil) require cleanup steps like solid-phase extraction (SPE) to reduce interference. Method validation must adhere to guidelines such as the European Commission’s directives for repeatability and reproducibility .
Q. How can Central Composite Design (CCD) optimize experimental parameters for this compound degradation studies in aqueous systems?
Level: Advanced
Methodological Answer:
CCD, a response surface methodology, evaluates interactions between variables (e.g., pH, catalyst concentration, reaction time). A typical design includes axial points , factorial points , and a central point to model quadratic effects. For this compound degradation, the matrix in Table 8 illustrates how variables are coded (e.g., −1, 0, +1) and analyzed via ANOVA to identify significant factors. Post-optimization, validation runs confirm predicted efficiency.
Q. What statistical approaches resolve contradictions in this compound toxicity data across different model organisms?
Level: Advanced
Methodological Answer:
Contradictions often arise from interspecies metabolic differences or experimental variability. Use meta-analysis to aggregate data, applying random-effects models to account for heterogeneity. Sensitivity analysis identifies outlier studies, while subgroup analysis stratifies results by organism type (e.g., zebrafish vs. rodents). Replication studies with standardized protocols (e.g., OECD guidelines) improve reliability .
Q. How do environmental factors influence the half-life of this compound in agricultural soils, and what experimental setups best capture these dynamics?
Level: Basic
Methodological Answer:
Soil pH, organic matter, and microbial activity significantly affect degradation. Design microcosm experiments under controlled conditions (e.g., 25°C, 60% moisture) with sterile vs. non-sterile soil batches to isolate microbial contributions. Use first-order kinetics to model half-life, validated via frequent sampling and LC-MS quantification .
Q. What methodologies assess synergistic effects between this compound and other organophosphates in non-target species?
Level: Advanced
Methodological Answer:
Employ fixed-ratio isobolographic analysis to quantify synergy. Prepare mixtures at varying ratios (e.g., 1:1, 1:3) and measure acute toxicity (e.g., LC50) in Daphnia magna. Statistical interaction is evaluated via Bliss independence or Loewe additivity models . Dose-response curves are compared using nonlinear regression .
Q. What sample preparation techniques maximize recovery rates for this compound in lipid-rich biological tissues?
Level: Basic
Methodological Answer:
For tissues like liver or adipose, use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile and dispersive SPE (e.g., C18 sorbents) to remove lipids. Validate recovery rates via spiked blank matrices and compare against certified reference materials (CRMs) .
Q. How can in vitro and in vivo methods be integrated to study this compound’s metabolic pathways in insects?
Level: Advanced
Methodological Answer:
Combine hepatic microsome assays (in vitro) to identify primary metabolites (e.g., malaoxon) with whole-organism exposure studies (in vivo) using radiolabeled this compound. Liquid scintillation counting tracks metabolite distribution, while LC-MS/MS confirms structures. Cross-validate findings with enzyme inhibition assays (e.g., acetylcholinesterase activity) .
Q. What kinetic models predict this compound bioaccumulation in aquatic food chains?
Level: Advanced
Methodological Answer:
Use fugacity-based models to simulate partitioning between water, sediment, and biota. Parameters include octanol-water partition coefficients (log Kow) and bioconcentration factors (BCFs). Validate models with mesocosm studies measuring this compound concentrations in algae, zooplankton, and fish over time .
Q. What standardized ecotoxicological tests are recommended for evaluating this compound’s impact on pollinators?
Level: Basic
Methodological Answer:
Follow OECD Guideline 213 (honeybee acute oral toxicity) or OECD 214 (acute contact toxicity). Test concentrations should reflect field-relevant doses (e.g., sublethal vs. lethal). Assess sublethal effects via behavioral assays (e.g., proboscis extension response) and colony-level modeling .
Q. How can molecular docking studies elucidate this compound’s interaction with acetylcholinesterase (AChE), and what validation methods are critical?
Level: Advanced
Methodological Answer:
Perform automated docking (e.g., AutoDock Vina) using crystal structures of AChE (PDB ID 1DX6). Score binding affinities and compare with in vitro inhibition kinetics (IC50). Validate predictions via site-directed mutagenesis of key residues (e.g., Ser203) and enzyme activity assays .
Properties
IUPAC Name |
diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSJBGJIGXNWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6PS2 | |
Record name | MALATHION | |
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DSSTOX Substance ID |
DTXSID4020791 | |
Record name | Malathion | |
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Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Malathion is a yellow to dark-brown liquid with a skunk-like odor. Sinks in water. Freezing point is 37 °F. (USCG, 1999), Deep-brown to yellow liquid with a garlic-like odor. [insecticide]; [NIOSH], Liquid, YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR., Deep-brown to yellow liquid with a garlic-like odor., Deep-brown to yellow liquid with a garlic-like odor. [insecticide] [Note: A solid below 37 °F.] | |
Record name | MALATHION | |
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Record name | Malathion | |
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Record name | MALATHION | |
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Boiling Point |
313 to 315 °F at 0.7 mmHg (decomposes) (NTP, 1992), 156-157 °C at 7.00E-01 mm Hg, BP: 156-157 °C at 0.7 mm Hg, 140 °F (decomposes), 140 °F (Decomposes) | |
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URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
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Flash Point |
greater than 325 °F (NTP, 1992), Above 325 °F (tag open cup), 163 °C c.c., >325 °F (open-cup), (oc) >325 °F | |
Record name | MALATHION | |
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URL | https://cameochemicals.noaa.gov/chemical/3804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MALATHION | |
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URL | https://www.osha.gov/chemicaldata/169 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 143 mg/L at 20 °C, Miscible with many organic solvents including alcohols, esters, ketones, ethers, aromatic and alkylated aromatic hydrocarbons and vegetable oils. Limited solubility in certain paraffin hydrocarbons, Soluble in ethanol, benzene and ethyl ether, 1.65e-01 g/L, Solubility in water, mg/l: 143 (very slightly soluble), 0.02% | |
Record name | MALATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malathion | |
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URL | https://www.drugbank.ca/drugs/DB00772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MALATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Malathion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MALATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.234 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2076 g/cu cm at 20 °C, Relative density (water = 1): 1.2, 1.234 at 77 °F, 1.21 | |
Record name | MALATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MALATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MALATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/169 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Malathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 11.4 | |
Record name | MALATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4e-05 mmHg at 86 °F (NTP, 1992), 0.00004 [mmHg], 3.97X10-5 mm Hg at 30 °C, Vapor pressure at 30 °C: negligible, 0.00004 mmHg | |
Record name | MALATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malathion | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/252 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | MALATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MALATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/169 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Malathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
As many as 14 impurities have been identified in technical-grade malathion. The identities of the impurities and their percent (w/w) in technical grade malathion were found to be as follows: S-1,2-ethyl-O,S-dimethyl phosphorodithioate (isomalathion; 0.2%), S-1,2-bis(ethoxycarbonyl)-ethyl-O,O-dimethyl phosphorothioate (malaxon; 0.1%), diethylfumarate (DEF; 0.9%), O,S,S-trimethyl phosphorodithioate (0.003-1.2%), O,O,S-trimethyl phosphorothioate (0.04%), O,O,S-trimethyl phosphorodithioate (1.2%), O,O,O-trimethyl phosphorothioate (0.45%), diethylhydroxysuccinate (0.05%), ethyl nitrite (0.03%), diethyl mercaptosuccinate (0.15%), diethyl methylthiosuccinate (1.0%), O,O-dimethylphosphorothioate (0.05%), diethyl ethylthiosuccinate (0.1%), and sulfuric acid (0.05%)., Technical grade malathion may contain malaoxon, isomalathion, or other organophosphates as impurities. These compounds inactivate carboxylesterases, thus increasing malathion toxicity by decreasing the hydrolysis of the drug and increasing the amount of the drug that is oxidized to malaoxon., The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives and the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, and fenitrothion. | |
Record name | MALATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or slightly yellow, Clear colorless liquid when pure, Deep-brown to yellow liquid ... [Note: A solid below 37 degrees F] | |
CAS No. |
121-75-5 | |
Record name | MALATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Malathion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Malathion [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malathion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | malathion | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | malathion | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malathion | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/malathion-result-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Malathion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malathion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALATHION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5N7SU872W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MALATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Malathion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MALATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MALATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/169 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Succinic acid, mercapto-, diethyl ester, S-ester with O,O-dimethylphosphorodithioate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/WM802C80.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
37.1 °F (NTP, 1992), 3.85 °C, 2.8 °C, 3 °C, 37.1 °F, 37 °F | |
Record name | MALATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Malathion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MALATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/665 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Malathion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MALATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0172 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MALATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/169 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Malathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0375.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.